REACTION_CXSMILES
|
[OH:1][B:2]1[C:6]2[CH:7]=[C:8](/[C:11](=[N:13]/O)/[CH3:12])[CH:9]=[CH:10][C:5]=2[C:4]([CH3:16])([CH3:15])[O:3]1>CC(O)=O.[Zn]>[NH2:13][CH:11]([C:8]1[CH:9]=[CH:10][C:5]2[C:4]([CH3:15])([CH3:16])[O:3][B:2]([OH:1])[C:6]=2[CH:7]=1)[CH3:12]
|
Name
|
|
Quantity
|
0.93 mmol
|
Type
|
reactant
|
Smiles
|
OB1OC(C2=C1C=C(C=C2)/C(/C)=N/O)(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
260 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was used for next reaction directly
|
Type
|
CUSTOM
|
Details
|
without being purified
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
NC(C)C=1C=CC2=C(B(OC2(C)C)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |